molecular formula C13H12O3 B15366425 4-Methoxy-6-methyl-2-naphthalenecarboxylic acid

4-Methoxy-6-methyl-2-naphthalenecarboxylic acid

Cat. No.: B15366425
M. Wt: 216.23 g/mol
InChI Key: ZVWXQIUHKUFJGY-UHFFFAOYSA-N
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Description

4-Methoxy-6-methyl-2-naphthalenecarboxylic acid is a substituted naphthalene derivative characterized by a methoxy group at the 4-position and a methyl group at the 6-position of the naphthalene ring, with a carboxylic acid functional group at the 2-position.

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

4-methoxy-6-methylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C13H12O3/c1-8-3-4-9-6-10(13(14)15)7-12(16-2)11(9)5-8/h3-7H,1-2H3,(H,14,15)

InChI Key

ZVWXQIUHKUFJGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2C=C1)C(=O)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-methoxy-6-methyl-2-naphthalenecarboxylic acid, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-Methoxy-6-methyl-2-naphthalenecarboxylic acid 4-OCH₃, 6-CH₃, 2-COOH C₁₃H₁₂O₃ 216.24 (calculated) Hypothesized applications in drug design due to substituent positions; limited direct data. N/A
6-Methoxynaphthalene-2-carboxylic acid 6-OCH₃, 2-COOH C₁₂H₁₀O₃ 202.21 Used as a reference standard (Naproxen impurity); moderate acidity (pKa ~3.5).
Adapalene (6-[3-(1-adamantyl)-4-methoxy-phenyl]naphthalene-2-carboxylic acid) 4-OCH₃, 2-COOH, adamantyl-phenyl group C₂₈H₂₈O₃ 412.52 Topical retinoid for acne; binds to RARβ/γ receptors; enhanced lipophilicity due to adamantyl.
4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid 4-OH, 5-OCH₃, 6-OCH₃, 2-COOH C₁₃H₁₂O₅ 248.23 Increased polarity from hydroxyl group; potential antioxidant properties.
6-(4-Carboxyphenyl)-2-naphthalenecarboxylic acid 2-COOH, 6-(4-COOH-phenyl) C₁₈H₁₂O₄ 300.29 Bifunctional carboxylic acid; possible use in metal-organic frameworks (MOFs).
MM11453 (3-Chloro AHPN analog) 3-Cl, 4-OH, adamantyl group, 2-COOH C₂₈H₂₇ClO₃ 453.97 Induces apoptosis in cancer cells via TR3 activation; no RAR/RXR agonism.

Key Structural and Functional Insights :

Substituent Effects on Bioactivity: Methoxy vs. Adamantyl Moieties: Adapalene’s adamantyl group enhances lipophilicity and receptor binding specificity, whereas 4-methoxy-6-methyl-2-naphthalenecarboxylic acid’s smaller methyl group may limit such interactions .

Mechanistic Divergence: Retinoid Receptor Agonism: Unlike Adapalene, which activates retinoid receptors (RAR/RXR), AHPN analogs like MM11453 induce apoptosis via TR3 nuclear receptor pathways, independent of retinoid signaling . This suggests that substituent positioning (e.g., adamantyl vs. methyl) critically determines mechanistic pathways.

Physicochemical Properties :

  • Acidity : Carboxylic acid pKa values are influenced by electron-donating/withdrawing substituents. For example, 6-methoxynaphthalene-2-carboxylic acid (pKa ~3.5) is less acidic than hydroxyl-containing analogs (e.g., 4-hydroxy-5,6-dimethoxy derivative) due to resonance stabilization differences.
  • Melting Points : Methoxy-substituted derivatives (e.g., 6-methoxy-2-naphthoic acid, melting point 201–206°C ) generally exhibit higher melting points than hydroxylated analogs, reflecting stronger intermolecular interactions.

The target compound’s methyl and methoxy groups may offer metabolic stability advantages over hydroxylated analogs. Material Science: Bifunctional acids like 6-(4-carboxyphenyl)-2-naphthalenecarboxylic acid demonstrate utility in synthesizing coordination polymers, suggesting analogous applications for the target compound.

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